molecular formula C6H10ClNO2 B613171 3,4-Dehydro-L-proline methyl ester hydrochloride CAS No. 186145-08-4

3,4-Dehydro-L-proline methyl ester hydrochloride

Cat. No.: B613171
CAS No.: 186145-08-4
M. Wt: 127,14*36,45 g/mole
InChI Key: LDWTUXKKNIHFQG-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dehydro-L-proline methyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 127,14*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Stereochemistry : 3,4-Dehydro-L-proline methyl ester is involved in the synthesis of epoxy-DL-proline derivatives, displaying regioselective epoxide reduction and resistance to catalytic hydrogenolysis. Its stereochemistry is crucial in these processes (Hudson, Robertson, & Simpson, 1975).

  • Flow Reactor Synthesis : An efficient flow reactor process for synthesizing N-Boc-3,4-dehydro-L-proline methyl ester has been developed, enabling rapid multi-gram synthesis with high purity and yield (Tamborini, Conti, Pinto, & Micheli, 2010).

  • Skin Permeation Enhancers : 3,4-Dehydro-L-proline methyl ester derivatives have shown potential as skin permeation enhancers in drug transdermal delivery systems. These compounds can interact with the skin barrier function, indicating their utility in pharmaceutical formulations (Zheng, Zhao, Yang, Li, & Wang, 2020).

  • Synthesis of Natural Dihydroxyprolines : Research has shown that derivatives of 3,4-dehydro-L-proline methyl ester are instrumental in synthesizing natural dihydroxyprolines, which are significant in various biochemical processes (Kahl & Wieland, 1981).

  • Biological Activity of Substituted Prolines : The derivatives of 3,4-dehydro-L-proline have been associated with various biological activities, underscoring their potential in the synthesis of biologically active compounds (Schumacher, Jiang, & Joullié, 1998).

  • Metabolism and Toxicity Studies : The compound has been utilized in studies investigating its metabolism and toxicity, such as its role in proline metabolism and the induction of retrograde amnesia (Davis & Cherkin, 1979).

Properties

IUPAC Name

methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWTUXKKNIHFQG-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C=CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678814
Record name Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186145-08-4
Record name Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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